

spectroscopic data for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

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Compound of Interest

Compound Name: *Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate*

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An In-depth Technical Guide to the Spectroscopic Characterization of **Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate**

Introduction

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its chemical structure, featuring a chiral center and a substituted phenyl ring, necessitates a thorough characterization to ensure its identity, purity, and stereochemistry. Spectroscopic techniques are indispensable tools in this endeavor, providing detailed information about the molecule's atomic and molecular structure. This guide offers a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. While experimental data for this specific molecule is not widely published, this guide will leverage established principles of spectroscopy and data from structurally similar compounds to provide a robust predictive analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are crucial for the structural confirmation of **Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate**.

A. ^1H NMR Spectroscopy: Unveiling the Proton Environment

Theoretical Principles: ^1H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ^1H NMR Spectral Data (300 MHz, CDCl_3):

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.35	d	1H	Ar-H	The proton on the aromatic ring adjacent to the two chlorine atoms is expected to be a doublet due to coupling with the neighboring aromatic proton.
~ 7.26	d	1H	Ar-H	The proton on the aromatic ring ortho to the CH ₂ group is expected to be a doublet.
~ 7.05	dd	1H	Ar-H	The proton on the aromatic ring between the two other aromatic protons will appear as a doublet of doublets.
~ 4.40	t	1H	CH-OH	The methine proton is coupled to the adjacent methylene protons, resulting in a triplet.
~ 3.75	s	3H	O-CH ₃	The methyl ester protons are a

singlet as they have no adjacent protons.

~ 3.00

d

2H

Ar-CH₂

The methylene protons are coupled to the methine proton, appearing as a doublet.

~ 2.50

s (broad)

1H

OH

The hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and solvent.

Experimental Protocol for ¹H NMR Data Acquisition:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 300 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.
- **Data Acquisition:** Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks and determine the multiplicities.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ^{13}C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Predicted ^{13}C NMR Spectral Data (75 MHz, CDCl_3):

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 172	C=O	The carbonyl carbon of the ester is expected to be significantly downfield.
~ 138	Ar-C	The aromatic carbon attached to the propanoate chain.
~ 132	Ar-C	The aromatic carbon ortho to the propanoate chain.
~ 130	Ar-C	The aromatic carbon meta to the propanoate chain.
~ 128	Ar-C	The aromatic carbon para to the propanoate chain.
~ 131	Ar-C-Cl	The aromatic carbon bonded to a chlorine atom.
~ 129	Ar-C-Cl	The other aromatic carbon bonded to a chlorine atom.
~ 70	CH-OH	The carbon bearing the hydroxyl group is shifted downfield due to the electronegative oxygen.
~ 52	O-CH ₃	The methyl ester carbon.
~ 40	Ar-CH ₂	The methylene carbon adjacent to the aromatic ring.

Experimental Protocol for ^{13}C NMR Data Acquisition:

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
- Instrument Setup: Use a 75 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

II. Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern can provide valuable structural information.

Predicted Mass Spectrometry Data (EI):

The molecular formula for **Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate** is $\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{O}_3$. The predicted monoisotopic mass is approximately 248.00 g/mol. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Expected Fragmentation Pattern:

- $[\text{M}]^+$: $m/z \approx 248$ (Molecular ion)
- $[\text{M} - \text{OCH}_3]^+$: $m/z \approx 217$ (Loss of the methoxy group)
- $[\text{M} - \text{COOCH}_3]^+$: $m/z \approx 189$ (Loss of the carbomethoxy group)
- $[\text{C}_7\text{H}_5\text{Cl}_2]^+$: $m/z \approx 159$ (Benzylic cation resulting from cleavage of the C-C bond adjacent to the ring)

Experimental Protocol for Mass Spectrometry Data Acquisition:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Use electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a suitable m/z range (e.g., 50-300) to detect the molecular ion and major fragment ions.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

III. Infrared (IR) Spectroscopy

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Predicted Infrared (IR) Spectral Data:

Wavenumber (cm^{-1})	Functional Group	Vibration
~ 3400 (broad)	O-H	Stretching
~ 3050	C-H (aromatic)	Stretching
~ 2950	C-H (aliphatic)	Stretching
~ 1735 (strong)	C=O (ester)	Stretching
~ 1600, 1475	C=C (aromatic)	Stretching
~ 1200	C-O (ester)	Stretching
~ 820	C-Cl	Stretching

Experimental Protocol for IR Data Acquisition:

- **Sample Preparation:** Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or dissolve a solid sample in a suitable solvent (e.g., CCl_4) and place it in a sample cell.

- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Experimental Workflows

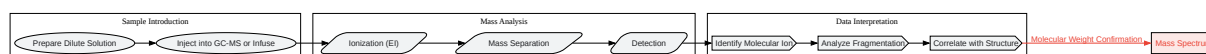
NMR Spectroscopy Workflow



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Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Workflow



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Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate**. By combining the insights from ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy,

researchers can confidently verify the structure and purity of this compound, which is a critical step in its further development and application in scientific research.

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